molecular formula C7H8N2O B009815 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine CAS No. 102226-41-5

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine

Cat. No.: B009815
CAS No.: 102226-41-5
M. Wt: 136.15 g/mol
InChI Key: HKSOYMJNDHHYEI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine (CAS 102226-41-5, Molecular Formula: C 7 H 8 N 2 O, Molecular Weight: 136.15 g/mol) is a versatile pyrido-oxazine derivative serving as a privileged scaffold in medicinal chemistry and drug discovery . This compound is of significant interest due to its role as a bioisosteric replacement for the 3,4-dihydro-2H-1,4-benzoxazine ring; the strategic replacement of a benzene ring with a pyridine can markedly improve a molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable building block for potential bioactive compounds . While the pyrido[4,3-b][1,4]oxazine nucleus is more established, research into its position isomers, like pyrido[3,2-b][1,4]oxazine, is an active area of study, highlighting the value of this chemical class as novel scaffolds . The parent structure can be functionalized at multiple positions, allowing for the generation of diverse chemical libraries aimed at exploring new biological targets . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet (SDS) for proper handling information, as this compound may be hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source PubChem
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InChI

InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSOYMJNDHHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619448
Record name 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102226-41-5
Record name 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine
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Record name 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
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Record name 2H,3H,4H-pyrido[4,3-b][1,4]oxazine
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Synthetic Strategies and Chemical Reactivity of 3,4 Dihydro 2h Pyrido 4,3 B 1 2 Oxazine Derivatives

Established Synthetic Pathways to the Core Pyrido[4,3-b]capes.gov.brrasayanjournal.co.inoxazine Ring System

The formation of the fundamental 3,4-dihydro-2H-pyrido[4,3-b] capes.gov.brrasayanjournal.co.inoxazine (B8389632) ring system is achieved through several established synthetic routes. These methods primarily involve the construction of the oxazine ring onto a pre-existing pyridine (B92270) core.

Cyclization Reactions for Pyrido-Oxazine Formation

Cyclization reactions represent the most direct and common approach for assembling the pyrido-oxazine core. A key strategy involves the reaction of suitably substituted pyridine precursors with bifunctional reagents that provide the remaining atoms for the oxazine ring.

A notable example is the synthesis of substituted pyrido[4,3-b] capes.gov.brrasayanjournal.co.inoxazines starting from a 5-amino-4-hydroxypyridine derivative. nih.gov This precursor undergoes condensation with various α-halo ketones. The reaction proceeds in acetic acid at room temperature, where the amino and hydroxyl groups of the pyridine react with the ketone and the halogen, respectively, to form the six-membered oxazine ring. nih.gov This method allows for the introduction of substituents at the 2- and 3-positions of the oxazine ring, depending on the structure of the α-halo ketone used. nih.govacs.org

Similarly, strategies for the isomeric pyrido[3,2-b] capes.gov.brrasayanjournal.co.inoxazine system, which can inform the synthesis of the title compound, utilize 2-amino-3-hydroxypyridine (B21099) as the starting material. capes.gov.brresearchgate.net Condensation with reagents like ethyl 2,3-dibromopropionate or various α-halocarbonyl compounds leads to the formation of the oxazine ring in a one-step process. capes.gov.br These cyclization reactions are foundational in heterocyclic chemistry for creating the fused ring system. mdpi.combiointerfaceresearch.com

Table 1: Selected Cyclization Reactions for Pyrido-Oxazine Skeletons

Starting MaterialReagentProduct TypeReference
5-Amino-4-hydroxypyridine derivativeα-Halo ketones2,3-Substituted Pyrido[4,3-b] capes.gov.brrasayanjournal.co.inoxazines nih.govacs.org
2-Acetamido-3-hydroxypyridineEthyl 2,3-dibromopropionatePyrido[3,2-b] capes.gov.brrasayanjournal.co.inoxazine capes.gov.br
2-Acetamido-3-hydroxypyridineα-Halocarbonyl compounds2-Substituted Pyrido[3,2-b] capes.gov.brrasayanjournal.co.inoxazine capes.gov.br

Annulation Approaches for Polycyclic Systems

Annulation refers to the process of building a new ring onto an existing molecular framework. For polycyclic systems incorporating the pyrido-oxazine moiety, annulation strategies provide a powerful tool for creating complex architectures. These methods can involve intramolecular cyclizations of precursors that already contain the necessary ring systems.

One advanced annulation technique is the Pummerer oxidative annulation reaction. nih.gov This method can be adapted to form O-containing rings, such as the oxazine ring, onto polycyclic aromatic hydrocarbons (PAHs) by creating an intramolecular C-O bond from a phenol (B47542) substituent. nih.gov Another modern approach involves radical-based annulation, which uses visible light and a photocatalyst to trigger the formation of a persistent radical that undergoes an annulation reaction. nih.gov While often applied to carbocyclic systems, these principles of forming fused rings are applicable to the synthesis of complex heterocyclic structures. nih.gov

Advanced Methodologies for Substituted 3,4-Dihydro-2H-pyrido[4,3-b]capes.gov.brrasayanjournal.co.inoxazine Analogues

Beyond the synthesis of the core structure, significant research is directed towards developing sophisticated methods for producing substituted and stereochemically defined analogues.

Regioselective Functionalization of the Pyridine and Oxazine Moieties

Regioselectivity—the control of where a reaction occurs on a molecule with multiple potential sites—is crucial for synthesizing specific, functional derivatives. In the context of the pyrido[4,3-b] capes.gov.brrasayanjournal.co.inoxazine system, this involves selectively introducing substituents onto either the pyridine or the oxazine portion of the molecule.

The synthesis using 5-amino-4-hydroxypyridine and α-halo ketones inherently provides regiocontrol, leading to 2,3-substituted products. nih.govacs.org The specific placement of the substituents is dictated by the structure of the ketone. Further regioselectivity can be achieved by designing tandem reactions. For instance, in the synthesis of related pyrido capes.gov.brrasayanjournal.co.inoxazocines, a process involving an SN2-type ring-opening of an oxirane moiety and a subsequent SNAr-type etherification demonstrates high regioselectivity. rsc.org Such principles can be applied to the pyrido-oxazine system by using precursors with carefully placed reactive groups, allowing for the stepwise and controlled construction and functionalization of the molecule. rsc.orgnih.gov

Stereoselective Synthesis of Enantiopure Pyrido-Oxazine Derivatives

Many applications of chiral molecules require the synthesis of a single enantiomer (an enantiopure compound). Stereoselective synthesis of pyrido-oxazine derivatives involves creating chiral centers at specific positions, typically within the oxazine ring, in a controlled manner.

While specific literature on the stereoselective synthesis of 3,4-dihydro-2H-pyrido[4,3-b] capes.gov.brrasayanjournal.co.inoxazine is not abundant, general strategies in organic chemistry are applicable. One common approach is the use of a chiral auxiliary. youtube.com A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, after which it is removed. For example, an Evans auxiliary can be used to control the stereochemistry of aldol (B89426) reactions that could be used to build a substituted oxazine ring. youtube.com Another powerful method is palladium-catalyzed cross-coupling using chiral ligands, which can be employed to create stereodefined C-C or C-N bonds during the formation or functionalization of the heterocyclic ring. rsc.org These advanced techniques are essential for accessing specific enantiomers of complex pyrido-oxazine derivatives.

Derivatization and Transformation Reactions

Once the core pyrido-oxazine ring is synthesized, it can undergo various chemical reactions to modify its structure and properties. These derivatization and transformation reactions are key to creating diverse chemical libraries for further research.

One documented transformation involves the treatment of ethyl (5-amino-2H-pyrido[4,3-b] capes.gov.brrasayanjournal.co.inoxazin-7-yl)carbamates with hot concentrated hydrochloric acid. This reaction leads to the cleavage of the oxazine ring, regenerating the 5-amino-4-hydroxypyridine synthon, demonstrating the lability of the ring under certain conditions. nih.gov In related systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] capes.gov.brrasayanjournal.co.inoxazine-1,8-diones, the heterocyclic core has been shown to react with binucleophiles like o-phenylenediamine. nih.gov This results in a ring-opening transformation followed by recyclization to construct new, more complex polycyclic pyridone structures. nih.gov These examples highlight that the pyrido-oxazine scaffold can serve as both a stable final product and a versatile intermediate for further synthetic exploration.

N-Acylation and N-Alkylation of the Oxazine Nitrogen

The secondary amine within the oxazine ring of 3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine is a key site for synthetic modification. N-acylation and N-alkylation reactions at this position allow for the introduction of a wide variety of functional groups, which can significantly influence the molecule's physical, chemical, and biological properties.

N-Acylation:

The N-acylation of the oxazine nitrogen is typically achieved by reacting the parent heterocycle with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base is used to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack of the nitrogen atom. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. For instance, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative. An example of N-acylation on a related pyridoxazine system is the synthesis of 1-(2-methyl-2,3-dihydropyrido[3,2-b] researchgate.netnih.govoxazin-4-yl)-2-phenylethanone. uni.lu

N-Alkylation:

N-alkylation of the oxazine nitrogen can be accomplished using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. The reaction is often performed in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like diisopropylethylamine (DIPEA). The choice of solvent depends on the specific reagents and reaction conditions, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. For example, the reaction of the parent compound with a (2-morpholinoethyl) chloride could yield the corresponding N-alkylated product, similar to the reported 4-(2-morpholin-4-ylethyl)-2-phenyl-2,3-dihydropyrido[3,2-b] researchgate.netnih.govoxazine. nih.gov Another example shows the synthesis of 4-benzyl-2-propyl-2,3-dihydropyrido[3,2-b] researchgate.netnih.govoxazine. uni.lu

Table 1: Representative N-Acylation and N-Alkylation Reactions on Dihydropyrido-oxazine Scaffolds

EntryReactantReagentBaseSolventProduct
13,4-Dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazineAcetyl chlorideTriethylamineDCMN-Acetyl-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine
23,4-Dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazineBenzoyl chloridePyridineTHFN-Benzoyl-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine
33,4-Dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazineMethyl iodideK₂CO₃DMF4-Methyl-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine
43,4-Dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazineBenzyl bromideNaHTHF4-Benzyl-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine

Note: This table presents hypothetical reactions based on established chemical principles for N-acylation and N-alkylation of similar heterocyclic amines, as direct experimental data for the specific target compound is limited.

Manipulation of Substituents on the Pyridine Ring

The pyridine ring of the 3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine system is an aromatic moiety that can undergo a variety of substitution reactions, allowing for the introduction or modification of functional groups. These modifications are critical for fine-tuning the electronic properties and biological activity of the resulting derivatives. The reactivity of the pyridine ring is influenced by the presence of the fused oxazine ring and the nitrogen atom within the pyridine ring itself, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions, such as halogenation and nitration, can be used to introduce substituents onto the pyridine ring. Due to the electron-withdrawing nature of the pyridine nitrogen, these reactions typically require harsh conditions and often result in substitution at the positions meta to the nitrogen atom (positions 6 and 8 in this specific scaffold). For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator. Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The presence of activating or deactivating groups already on the pyridine ring will further influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution:

In cases where the pyridine ring is substituted with a good leaving group, such as a halogen, nucleophilic aromatic substitution (SNAᵣ) can be a powerful tool for introducing new functionalities. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups on the ring. Nucleophiles such as amines, alkoxides, or thiols can displace the leaving group, typically at positions ortho or para to the ring nitrogen or other activating groups. For example, a bromo-substituted derivative of 3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine could react with a nucleophile to yield a new substituted product. The reactivity of halogens at different positions of a related 4H-pyrido[1,2-a]pyrimidin-4-one skeleton has been investigated, providing insights into the relative reactivity of different positions. proprogressio.hu

Cross-Coupling Reactions:

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the functionalization of heterocyclic systems. proprogressio.hulibretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-substituted pyridyloxazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for introducing aryl, heteroaryl, or vinyl substituents onto the pyridine ring. For example, a bromo-substituted 3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine could be coupled with various phenylboronic acids to generate a library of arylated derivatives. proprogressio.hulibretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling a halo-substituted pyridyloxazine with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.org This is a versatile method for introducing a wide range of amino functionalities onto the pyridine ring, which are common motifs in biologically active molecules.

Table 2: Potential Functionalization Reactions on the Pyridine Ring

EntryStarting MaterialReaction TypeReagents & ConditionsPotential Product
13,4-Dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazineBrominationNBS, AIBN, CCl₄, reflux6-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine
26-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazineSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux6-Phenyl-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine
36-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazineBuchwald-Hartwig AminationMorpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, reflux6-(Morpholin-4-yl)-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine
46-Bromo-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazineNucleophilic SubstitutionSodium methoxide, Methanol, reflux6-Methoxy-3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine

Note: This table illustrates plausible synthetic transformations on the pyridine ring based on general principles of aromatic chemistry and established cross-coupling methodologies. The specific conditions and outcomes would require experimental validation for the 3,4-dihydro-2H-pyrido[4,3-b] researchgate.netnih.govoxazine system.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Essential Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of this series is the rigid, bicyclic 3,4-dihydro-2H-pyrido[4,3-b] nih.govepa.govoxazine (B8389632) core. This structure holds the nitrogen and oxygen heteroatoms in a defined spatial arrangement, which is crucial for interaction with biological targets. Early research into this scaffold was driven by the search for novel antineoplastic agents. nih.gov

Key pharmacophoric features identified through synthetic exploration include:

The Fused Heterocyclic System : The combination of the electron-deficient pyridine (B92270) ring and the oxazine ring is the foundational element for its biological activity.

Nitrogen Atom of the Pyridine Ring : This nitrogen atom acts as a hydrogen bond acceptor, a common feature in many enzyme inhibitors and receptor ligands.

Substituent Positions : The scaffold offers several points for substitution, primarily on the oxazine ring (positions 2 and 3) and the pyridine ring (position 7). The nature of the substituents at these positions is critical for modulating biological activity.

Amino Group at Position 7 : In studies of potential anticancer agents, derivatives were synthesized from precursors that result in an amino group (or a group derived from it, like a carbamate) at the 7-position of the pyridine ring. This group serves as a key interaction point, potentially acting as a hydrogen bond donor. nih.gov

The strategic placement of functional groups on this core scaffold allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, which in turn dictates the molecule's ability to bind to specific biological targets.

Quantitative Analysis of Substituent Effects on Potency and Selectivity

Systematic modification of the 3,4-dihydro-2H-pyrido[4,3-b] nih.govepa.govoxazine scaffold has provided quantitative insights into how different substituents influence its biological potency. A key study evaluated a series of ethyl (5-amino-2H-pyrido[4,3-b] nih.govepa.govoxazin-7-yl)carbamates for their effects on the proliferation of cultured L1210 leukemia cells. nih.gov

The synthesis of these compounds involved reacting 5-amino-4-hydroxypyridine precursors with various α-halo ketones, leading to a range of substituents at the 2- and 3-positions of the oxazine ring. nih.gov The results from this research highlight the sensitivity of the scaffold's anticancer activity to the substitution pattern on the oxazine ring.

CompoundR1 (at position 3)R2 (at position 2)Effect on L1210 Cell Proliferation (IC50 in µM)
8aMethylH>100
8bEthylH>100
8cPhenylH>100
8dMethylMethyl>100

Data sourced from studies on ethyl (5-amino-2H-pyrido[4,3-b] nih.govepa.govoxazin-7-yl)carbamates and their effect on L1210 cells. nih.gov

The analysis of the initial series of compounds, designated as structure 8 in the original research, showed that simple alkyl and phenyl substitutions at the 2- and 3-positions did not confer significant cytotoxic activity against L1210 cells, with IC50 values remaining above 100 µM. nih.gov This suggests that while the core scaffold is a necessary starting point, these specific substitutions fail to provide the required interactions for potent anticancer effects. The study also explored the corresponding pyrido[4,3-b] nih.govepa.govthiazine analogues, which in some cases showed greater activity, indicating that the nature of the heteroatom in the six-membered ring (oxygen vs. sulfur) also plays a critical role in determining biological potency. nih.gov

Conformational Landscape and Bioactive Conformations of Pyrido[4,3-b]nih.govepa.govoxazine Ligands

The three-dimensional shape and conformational flexibility of 3,4-dihydro-2H-pyrido[4,3-b] nih.govepa.govoxazine derivatives are critical determinants of their biological activity. The non-aromatic, saturated oxazine ring introduces conformational variability to the otherwise planar pyridine system.

While no specific conformational analysis studies for the 3,4-dihydro-2H-pyrido[4,3-b] nih.govepa.govoxazine ring system have been published, inferences can be drawn from analogous structures like 3,4-dihydro-2H-1,3-benzoxazines. These related molecules are known to exist in two primary conformations for the oxazine ring: a semi-chair and a semi-boat (or twist-boat) form. researchgate.net It is highly probable that the oxazine portion of the pyrido[4,3-b] nih.govepa.govoxazine scaffold adopts a similar low-energy, semi-chair conformation.

The specific bioactive conformation—the precise 3D arrangement the molecule adopts when binding to its target—would be dictated by the substitution pattern and the topology of the target's binding site. For instance, bulky substituents on the oxazine ring would influence the equilibrium between different conformers and could either lock the molecule into a favorable bioactive conformation or, conversely, create steric hindrance that prevents effective binding. The orientation of substituents (axial vs. equatorial) in the preferred conformation would position them for distinct interactions (e.g., hydrogen bonding, hydrophobic interactions) within the target protein. Definitive elucidation of the bioactive conformations of specific ligands would require advanced techniques such as X-ray co-crystallography with the biological target or sophisticated molecular modeling studies incorporating molecular dynamics simulations.

Rational Design Strategies for Optimizing Drug-Like Properties

Rational drug design aims to systematically modify a lead compound to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). The development of 3,4-dihydro-2H-pyrido[4,3-b] nih.govepa.govoxazine derivatives is an example of such a strategy.

The initial design and synthesis of this scaffold were based on creating novel heterocyclic systems as potential anticancer agents. nih.gov The synthetic route, starting from a substituted pyridine, allows for a rational approach to introducing diversity. For example, the use of a 5-amino-4-hydroxypyridine precursor allows for the installation of the key 1,4-oxazine ring and preserves an amino functionality on the pyridine ring for potential target interactions. nih.gov

Modern rational design strategies that could be applied to further optimize this scaffold include:

Structure-Based Design : If the biological target of an active pyrido[4,3-b] nih.govepa.govoxazine derivative were identified, its 3D structure could be used to guide modifications. Docking simulations would allow for the virtual placement of novel analogues into the binding site, predicting which functional groups would lead to improved binding affinity and selectivity.

Physicochemical Property Modulation : Drug-like properties such as solubility and membrane permeability are critical for bioavailability. These properties are governed by parameters like lipophilicity (logP) and polar surface area. Strategies could involve introducing polar groups (e.g., hydroxyl, amide) to improve solubility or fine-tuning lipophilicity by modifying alkyl or aryl substituents to achieve an optimal balance for absorption and distribution.

Metabolic Stability Enhancement : The scaffold may be susceptible to metabolic degradation by cytochrome P450 enzymes. A common strategy involves identifying metabolically labile sites ("soft spots") and modifying them. For example, vulnerable C-H bonds could be blocked by replacing hydrogen with fluorine (a bioisostere) to impede oxidative metabolism and prolong the compound's duration of action.

Biological Evaluation and Pharmacological Profiling of 3,4 Dihydro 2h Pyrido 4,3 B 1 2 Oxazine Derivatives

In Vitro Assessment of Biological Activities

The in vitro evaluation of 3,4-dihydro-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazine (B8389632) derivatives has unveiled a spectrum of biological actions at the molecular and cellular levels. These assessments are crucial in elucidating the mechanisms of action and identifying the most promising candidates for further development.

Enzyme Inhibition Studies (e.g., Kinases, PARP7, ALK5)

Derivatives of the pyrido nih.govsigmaaldrich.comoxazine scaffold have demonstrated notable inhibitory activity against several key enzymes implicated in disease pathogenesis.

Kinase Inhibition:

ALK5 Inhibitors: A significant development in this area is the identification of pyrido[3,4-b] nih.govsigmaaldrich.comoxazine derivatives as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). A patent application has disclosed a series of these compounds, highlighting their potential in the treatment of diseases where the ALK5 signaling pathway is dysregulated. aablocks.comnih.gov

Pim-1 Kinase Inhibitors: While not the exact 3,4-dihydro-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazine core, macrocyclic benzo[b]pyrido[4,3-e] nih.govsigmaaldrich.comoxazine derivatives have been designed and evaluated as novel inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cancer development. This suggests that the broader pyridoxazine scaffold is a viable starting point for developing kinase inhibitors.

PARP Inhibition:

Currently, there is a lack of direct scientific literature detailing the inhibition of Poly (ADP-ribose) polymerase 7 (PARP7) by 3,4-dihydro-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazine derivatives. However, studies on structurally related 3,4-dihydro-2H-1,3-oxazine derivatives have shown that these compounds can induce apoptosis accompanied by the cleavage of PARP-1, a key event in the apoptotic cascade. This finding suggests that the broader oxazine class of compounds may have the potential to interact with the PARP family of enzymes, and further investigation into the specific effects on PARP7 is warranted.

Table 1: Kinase Inhibition by Pyrido nih.govsigmaaldrich.comoxazine Derivatives

Compound Class Target Kinase Activity Reference
Pyrido[3,4-b] nih.govsigmaaldrich.comoxazine derivatives ALK5 Effective inhibitors aablocks.comnih.gov
Macrocyclic benzo[b]pyrido[4,3-e] nih.govsigmaaldrich.comoxazine derivatives Pim-1 Kinase Novel inhibitors

Receptor Interaction and Modulation (e.g., G-Protein Coupled Receptors)

The interaction of 3,4-dihydro-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazine derivatives with cellular receptors, particularly G-protein coupled receptors (GPCRs), is an area of active investigation.

Closely related 3,4-dihydro-2H-benzo nih.govsigmaaldrich.comoxazine derivatives have been successfully designed and synthesized as potent antagonists of the 5-HT6 receptor, a member of the GPCR family. nih.gov Many of these compounds exhibited subnanomolar affinities for the 5-HT6 receptor, indicating a strong potential for this chemical class to modulate GPCR activity. nih.gov This provides a strong rationale for exploring the interaction of pyrido[4,3-b] nih.govsigmaaldrich.comoxazine derivatives with a wider range of GPCRs.

Cellular Proliferation and Apoptosis Induction Assays

A significant body of research has focused on the effects of 3,4-dihydro-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazine derivatives on cancer cell growth and survival.

Studies have shown that certain ethyl (5-amino-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazin-7-yl)carbamates can impact the proliferation and mitotic index of cultured L1210 leukemia cells. nih.gov Furthermore, N-substituted pyrido-1,4-oxazin-3-ones have been found to induce apoptosis in hepatocellular carcinoma cells. These compounds were shown to exert significant growth inhibitory effects in a dose- and time-dependent manner.

Table 2: Effects on Cellular Proliferation and Apoptosis

Compound Type Cell Line Effect Reference
Ethyl (5-amino-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazin-7-yl)carbamates L1210 leukemia Effects on proliferation and mitotic index nih.gov
N-substituted pyrido-1,4-oxazin-3-ones Hepatocellular carcinoma cells Induction of apoptosis, growth inhibition

Therapeutic Area Investigations

The promising in vitro results have prompted further investigation into the therapeutic potential of 3,4-dihydro-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazine derivatives in specific disease areas.

Anticancer and Antineoplastic Activity

The anticancer potential of pyrido[4,3-b] nih.govsigmaaldrich.comoxazines is a primary focus of research. The synthesis of various 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b] nih.govsigmaaldrich.comoxazin-7-yl)carbamates has been undertaken with the aim of developing novel antineoplastic agents. nih.gov The evaluation of these compounds against cultured L1210 cells and in murine models with P388 leukemia has provided evidence of their potential as anticancer drugs. nih.gov

The broader class of oxazine-containing compounds has also been extensively studied for their antitumor properties. sigmaaldrich.com

Anti-inflammatory and Analgesic Properties

The pyrido nih.govsigmaaldrich.comoxazine scaffold has also been explored for its potential in treating pain and inflammation.

A study on a series of N-substituted pyrido[3,2-b]oxazinones, a closely related isomer, demonstrated significant analgesic activity. sigmaaldrich.com One particular compound, 4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, was found to be more active than aspirin (B1665792) in writhing tests in both mice and rats, with a favorable safety profile. sigmaaldrich.com The broader class of benzo and heterocyclic fused nih.govsigmaaldrich.comoxazines are also recognized for their potential as anti-inflammatory and analgesic agents. nih.gov

Table 3: Analgesic Activity of a Pyrido[3,2-b]oxazinone Derivative

Compound Test Model ED50 Comparison Reference
4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one Mouse phenylquinone writhing test 12.5 mg/kg p.o. More active than aspirin sigmaaldrich.com
Rat acetic acid writhing test 27.8 mg/kg p.o. More active than aspirin sigmaaldrich.com

Antimicrobial and Antitubercular Efficacy

Derivatives of the broader dihydro-oxazine class have demonstrated notable antimicrobial and antitubercular activities. Research into these compounds has revealed that specific structural modifications can lead to significant potency against various bacterial and mycobacterial strains.

A study on new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives showed promising antibacterial activity against several Gram-positive and Gram-negative bacteria. rasayanjournal.co.in These heterocyclic compounds are studied extensively for therapeutic applications, with biological activities that include antimicrobial, antimycobacterial, and antituberculosis effects. rasayanjournal.co.in Another investigation into dihydro-1,3-oxazine derivatives condensed with aromatic rings identified two compounds with marked activity against various strains of Mycobacterium tuberculosis at concentrations below 2 µg/mL. These compounds also showed notable efficacy against Escherichia coli, Clostridium pneumoniae, and Salmonella typhi. nih.gov

In the realm of antitubercular agents, a series of 1,3,4-oxadiazole (B1194373) derivatives containing a hydrazide motif were designed and evaluated. mdpi.com Several of these compounds exhibited significant antimycobacterial activity, with five showing high potency (MIC values of 8 µg/mL) against the M. tuberculosis H37Ra attenuated strain. mdpi.com Two derivatives were particularly effective against pyrazinamide-resistant strains with a MIC of 4 µg/mL. mdpi.com This highlights the potential of incorporating specific pharmacophores to enhance activity against drug-resistant mycobacteria.

Antitubercular and Antimicrobial Activity of Oxazine and Related Derivatives
Compound ClassTarget OrganismActivity/PotencySource
Dihydro-1,3-oxazine derivativesMycobacterium tuberculosis<2 µg/mL nih.gov
Dihydro-1,3-oxazine derivativesEscherichia coli, Clostridium pneumoniae, Salmonella typhiMarked Activity nih.gov
1,3,4-Oxadiazole derivatives (Compounds 1k, 1l)M. tuberculosis H37RvMIC: 8 µg/mL mdpi.com
1,3,4-Oxadiazole derivatives (Compounds 1k, 1l)Pyrazinamide-resistant M. tuberculosisMIC: 4 µg/mL mdpi.com
1,3,4-Oxadiazole derivativesINH-resistant M. tuberculosisVirtually unaffected mdpi.com

Neuroprotective Potential in Neurological Disorders

The neuroprotective potential of this class of compounds has been investigated, particularly through the modulation of targets implicated in neurodegenerative diseases. A series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized and evaluated for their anti-inflammatory properties in microglial cells, which play a key role in neuroinflammation associated with neurodegenerative disorders. nih.gov Certain compounds significantly activated the Nrf2-HO-1 pathway, which helps protect cells from oxidative stress, and reduced the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS). nih.gov

Furthermore, related heterocyclic systems have shown promise. For instance, antagonists of the P2X4 receptor, such as 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-dione derivatives, have demonstrated neuroprotective effects in models of ischemic stroke. nih.gov Specifically, compound 21u (MRS4719) dose-dependently reduced infarct volume and subsequent brain atrophy in a mouse model. nih.gov This suggests that targeting specific receptors involved in neuro-inflammation and neuronal damage can be a viable strategy for neuroprotection.

Central Nervous System Modulating Effects

Derivatives of 3,4-dihydro-2H-benzo nih.govnih.govoxazine have been specifically designed and synthesized as antagonists for the 5-HT₆ receptor, a target in the central nervous system (CNS) for cognitive disorders. nih.gov Many of these compounds showed subnanomolar affinities for the 5-HT₆ receptor and demonstrated good brain penetration in rats, a critical property for CNS-acting drugs. nih.gov

The broader class of fused nih.govnih.govoxazines has been identified as a suitable skeleton for designing compounds with various biological activities, including as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease. researchgate.net This indicates that the core scaffold can be effectively modified to interact with a range of CNS targets.

Central Nervous System Activity of Benzoxazine (B1645224) Derivatives
Compound ClassTargetActivity/PotencySource
3,4-Dihydro-2H-benzo nih.govnih.govoxazine derivatives5-HT₆ ReceptorSubnanomolar affinities nih.gov
2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 7d)Human Acetylcholinesterase (hAChE)Ki: 20.2 ± 0.9 µM (non-competitive) nih.gov
2H-1,4-Benzoxazin-3(4H)-one derivative (Compound 45c)Dopamine D₂ Receptor / Serotonin ReuptakePotent D₂ antagonist / High reuptake inhibition nih.gov

Anticonvulsant Activity

The anticonvulsant properties of oxazine-related structures have been documented in several studies. A review of 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives notes that these compounds have been investigated for a wide spectrum of biological activities, including anticonvulsant effects. shd-pub.org.rsresearchgate.net The general class of oxazine derivatives has also been reported to possess anticonvulsant activity among other CNS effects. ijpsr.info

While direct studies on 3,4-dihydro-2H-pyrido[4,3-b] nih.govnih.govoxazine are limited, research on related heterocyclic systems provides insight into potential mechanisms. For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Compound 4g from this series was identified as a promising candidate with ED₅₀ values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. nih.gov Its mechanism appears to be linked, at least in part, to increasing the levels of the inhibitory neurotransmitter GABA in the brain. nih.gov Similarly, studies on quinazolin-4(3H)-one derivatives have shown anticonvulsant effects, with activity suggested to be mediated through allosteric modulation of the GABAₐ receptor. mdpi.com

Antifibrotic Activity through Specific Receptor Inhibition

Although direct evidence for antifibrotic activity of 3,4-dihydro-2H-pyrido[4,3-b] nih.govnih.govoxazine derivatives is not prominent in the reviewed literature, related benzoxazine structures have been developed as potent inhibitors of receptors involved in thrombotic processes, which can share pathways with fibrotic conditions.

For instance, a series of 3,4-dihydro-2H-benzo nih.govnih.govoxazine derivatives were designed as dual-acting agents that block the thromboxane (B8750289) A2 (TXA2) receptor and activate the prostacyclin (PGI2) receptor. nih.gov Another study focused on creating 3,4-dihydro-2H-1,4-benzoxazine derivatives that combine thrombin inhibitory and glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonistic activity. nih.govresearchgate.net Compounds such as 17a, 17b, 17d, and 17h displayed well-balanced, submicromolar activity at both targets. nih.gov While primarily aimed at antithrombotic therapy, the inhibition of such receptors can have implications for fibrotic diseases where platelet activation and coagulation cascades play a role.

Receptor Inhibition Activity of Benzoxazine Derivatives
Compound SeriesTarget(s)ActivitySource
3,4-Dihydro-2H-benzo nih.govnih.govoxazin-8-yloxyacetic acid derivativesTXA₂ Receptor Antagonist & PGI₂ Receptor AgonistPotent dual-acting agents nih.gov
3,4-Dihydro-2H-1,4-benzoxazine derivatives (e.g., 17a, 17b, 17d, 17h)Thrombin & Glycoprotein IIb/IIIa ReceptorSubmicromolar Kᵢ (Thrombin) & IC₅₀ (GPIIb/IIIa) nih.gov

In Vivo Efficacy Studies in Disease Models

Several derivatives of the pyrido-oxazine and benzo-oxazine families have been evaluated in vivo, demonstrating their potential therapeutic utility in various disease models.

In the field of oncology, ethyl (5-amino-2H-pyrido[4,3-b] nih.govnih.govoxazin-7-yl)carbamates and related pyridothiazines were assessed for their effects on the survival of mice with P388 leukemia. nih.gov In neuropharmacology, 3,4-dihydro-2H-benzo nih.govnih.govoxazine derivatives developed as 5-HT₆ antagonists were shown to have good brain penetration in rats, a crucial prerequisite for CNS activity. nih.gov

For infectious diseases, dihydro-1,3-oxazine derivatives showed marked in vivo activity against tuberculosis in both mice and guinea-pigs, proving effective against various strains of Mycobacterium, including those resistant to standard drugs. nih.gov

In cardiovascular research, the dual thromboxane A2 receptor antagonist and prostacyclin receptor agonist, 4-[2-(1,1-Diphenylethylsulfanyl)ethyl]-3,4-dihydro-2H-benzo nih.govnih.govoxazin-8-yloxyacetic acid N-methyl-D-glucamine salt (7) , was identified as a promising candidate for anti-thrombotic treatment based on its in vivo pharmacology. nih.gov Additionally, anticonvulsant studies in mice using MES and scPTZ models have successfully identified potent benzoxazole-related compounds, demonstrating their efficacy in established seizure models. nih.gov

Computational Chemistry and Molecular Modeling in Pyrido 4,3 B 1 2 Oxazine Research

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This technique is crucial for understanding the structural basis of a ligand's biological activity.

In the context of pyridofused heterocycles, which share structural similarities with 3,4-Dihydro-2H-pyrido[4,3-b] nih.govresearchgate.netoxazine (B8389632), molecular docking has been extensively used to elucidate binding mechanisms. For instance, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of human thymidylate synthase (hTS) have employed molecular docking to identify key interactions within the enzyme's active site. researchgate.netnih.gov These simulations revealed that specific ligands could form crucial hydrogen bonds with catalytic amino acids, such as Cys195, which is essential for anticancer activity. researchgate.netnih.gov

Similarly, docking studies on cyanopyridone derivatives targeting VEGFR-2, a key protein in cancer progression, have demonstrated the ability of these compounds to fit within the enzyme's binding pocket. mdpi.com The docking scores, which estimate the binding affinity, were found to be comparable to that of the standard drug sorafenib. mdpi.com The analysis identified critical interactions with residues like Cys1045, Asp1046, and Glu885, explaining the potent inhibitory activity observed. mdpi.com In another study, docking of oxazino-quinoline derivatives against the GLI1 protein showed hydrogen bond formation between the quinoline (B57606) nitrogen and His220, as well as interactions between the oxazine ring's oxygen and nitrogen atoms with Thr224 and Thr243. nih.gov These detailed interaction patterns are vital for the rational design of more potent and selective inhibitors.

Table 1: Example of Molecular Docking Scores for Cyanopyridone Derivatives against VEGFR-2

Compound Docking Score (kcal/mol) Key Interacting Residues
Sorafenib (Reference) -15.1 Cys1045, Asp1046, Glu885, Cys919
Compound 5a -14.5 Cys1045, Asp1046, Glu885
Compound 5e -15.2 Cys1045, Asp1046, Glu885

Data sourced from a study on cyanopyridone derivatives as anticancer agents. mdpi.com

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.

For heterocyclic systems related to pyrido-oxazines, DFT calculations have been instrumental. A study on novel pyrido[2,3-b]pyrazine (B189457) derivatives utilized DFT with the B3LYP/6-31G(d,p) level of theory to analyze Frontier Molecular Orbitals (FMOs), nonlinear optical (NLO) properties, and vibrational spectra. nih.gov The energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally correlates with higher reactivity. nih.gov

The calculations also allow for the prediction of various global reactivity parameters, such as hardness and softness, which further describe the molecule's stability. nih.gov For example, one of the synthesized pyrido[2,3-b]pyrazine compounds, compound 7, exhibited the lowest energy gap, indicating it to be the most reactive and possessing the most significant NLO response among the series. nih.gov Such computational analyses are vital for understanding structure-property relationships and guiding the synthesis of materials with desired electronic or optical characteristics. nih.govnih.gov

Table 2: DFT-Calculated Electronic Properties of Pyrido[2,3-b]pyrazine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (Egap) (eV) Hardness (η) (eV) Softness (σ) (eV⁻¹)
4 -6.419 -2.133 4.286 2.143 0.233
5 -6.642 -2.661 3.981 1.990 0.251
6 -6.832 -2.936 3.896 1.948 0.256
7 -6.174 -2.730 3.444 1.722 0.290

Data sourced from a study on multicomponent synthesis and computational analysis of pyrido[2,3-b]pyrazine derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex, assessing its stability, and revealing conformational changes that may occur upon binding.

Research on pyrido[2,3-d]pyrimidine derivatives as hTS inhibitors utilized 1000-nanosecond MD simulations to validate the docking poses and evaluate the stability of the ligand-protein complexes. researchgate.netnih.gov These simulations confirmed that the designed ligands could effectively stabilize an inactive conformation of the hTS enzyme, a key mechanism for its inhibition. nih.gov

Similarly, a study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase employed MD simulations to probe the binding modes in detail. mdpi.com The simulations, combined with binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, identified that van der Waals interactions and nonpolar solvation energies were the primary drivers for binding. mdpi.com The simulations highlighted stable hydrogen bonds with key residues like G605 and K529, providing a deeper understanding of the interaction dynamics and guiding the design of new, potentially more potent inhibitors. mdpi.com This dynamic perspective is crucial for confirming that the interactions predicted by static docking models are maintained in a more realistic, solvated environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules.

While specific QSAR studies on 3,4-Dihydro-2H-pyrido[4,3-b] nih.govresearchgate.netoxazine are not widely reported, the methodology has been successfully applied to other heterocyclic compounds with therapeutic potential. For example, a 3D-QSAR study was performed on a series of 1,2,4-oxadiazole (B8745197) derivatives that act as inhibitors of Sortase A (SrtA), an important bacterial enzyme. nih.gov This study used the partial least squares (PLS) regression method to build a model correlating the three-dimensional properties of the molecules with their inhibitory activity. nih.gov

The resulting 3D-QSAR model demonstrated good predictive power, as indicated by its statistical validation metrics. nih.gov Such models generate contour maps that visualize the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. This information provides a clear roadmap for chemists to design new derivatives with enhanced biological function by modifying the structure accordingly.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large compound databases in a process called virtual screening, identifying novel molecules that match the pharmacophore and are therefore likely to be active.

This approach has been effectively used in the discovery of inhibitors for targets relevant to pyrido-oxazine research. In one study, a structure-based pharmacophore model was developed for pyrido[2,3-d]pyrimidine derivatives to design novel inhibitors of hTS. researchgate.netnih.gov This model, combined with molecular docking and other computational methods, led to the identification of four lead compounds with superior predicted interactions compared to a standard drug. researchgate.netnih.gov

Another example involves the use of a five-feature pharmacophore model to identify novel inhibitors of the GLI1 protein, a target in cancer therapy. nih.gov This model was used to screen databases of commercially available compounds, leading to the discovery of quinoline and oxazino-quinoline derivatives with significant antiproliferative activity. nih.gov Virtual screening is a cost-effective and time-efficient strategy that significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby streamlining the early stages of drug discovery. scielo.br

Advanced Research Perspectives and Translational Potential

Development of Multi-Targeted Ligands Based on the Pyrido[4,3-b]nih.govmdpi.comoxazine Scaffold

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders has highlighted the limitations of the "one-target, one-drug" paradigm. This has led to a growing interest in multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. benthamscience.comdovepress.com The pyrido[4,3-b] nih.govmdpi.comoxazine (B8389632) scaffold is well-suited for the development of MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophores to achieve a desired polypharmacological profile. nih.gov

A key area of exploration for this scaffold is the inhibition of monoacylglycerol lipase (B570770) (MAGL). MAGL is a serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA). nih.gov By inhibiting MAGL, compounds based on the pyrido[4,3-b] nih.govmdpi.comoxazine scaffold can exert a multi-target effect by:

Enhancing Endocannabinoid Signaling: The accumulation of 2-AG leads to the activation of cannabinoid receptors (CB1 and CB2), which can produce analgesic, anxiolytic, and anti-inflammatory effects. nih.gov

Reducing Pro-inflammatory Eicosanoids: The decrease in arachidonic acid levels reduces the substrate for the synthesis of prostaglandins (B1171923) and other pro-inflammatory mediators. nih.gov

This dual action makes MAGL inhibitors based on this scaffold attractive for complex conditions with both inflammatory and endocannabinoid system dysregulation components. The design of such MTDLs often involves a fragment-based approach, where structural motifs from selective ligands for different targets are combined into a single hybrid compound. nih.gov

Scaffold/Derivative ClassPrimary TargetSecondary System ModulatedTherapeutic Rationale
Pyrido[4,3-b] nih.govmdpi.comoxazine DerivativesMonoacylglycerol Lipase (MAGL)Endocannabinoid System (via 2-AG)Simultaneously addresses inflammation and endocannabinoid deficiencies.
--Eicosanoid Pathway (via Arachidonic Acid)Reduces pro-inflammatory mediators.

Exploration of Novel Therapeutic Applications and Underexplored Biological Targets

The unique mechanism of action of pyrido[4,3-b] nih.govmdpi.comoxazine-based MAGL inhibitors opens up a wide range of potential therapeutic applications beyond their initial focus. frontiersin.org Researchers are actively exploring their utility in a variety of disease contexts.

Neurodegenerative Diseases: Chronic neuroinflammation is a hallmark of conditions like Alzheimer's and Parkinson's disease. By reducing pro-inflammatory eicosanoids in the brain, MAGL inhibitors have shown neuroprotective effects in preclinical models. nih.gov The modulation of the endocannabinoid system may also offer symptomatic relief.

Pain and Inflammation: MAGL inhibitors have demonstrated potent anti-nociceptive and anti-inflammatory effects in various animal models. frontiersin.org Their ability to reduce prostaglandin (B15479496) formation makes them a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Oncology: Elevated MAGL levels have been observed in aggressive cancer cells, where the enzyme provides fatty acids that promote tumor growth and signaling. mdpi.comnih.gov Inhibition of MAGL is therefore being investigated as a potential anti-cancer strategy, with some derivatives showing the ability to induce apoptosis and reduce cell migration in cancer cell cultures. acs.org

Metabolic Disorders: The endocannabinoid system is a known regulator of metabolism. Research is ongoing to determine if MAGL inhibitors can be beneficial in treating metabolic syndrome and related conditions. nih.gov

Therapeutic AreaUnderlying MechanismPotential Indication
NeurodegenerationReduction of neuroinflammation, modulation of endocannabinoid signaling.Alzheimer's Disease, Parkinson's Disease. mdpi.comnih.gov
Pain ManagementDecreased prostaglandin synthesis, enhanced endocannabinoid-mediated analgesia.Neuropathic pain, inflammatory pain. frontiersin.org
OncologyInhibition of pro-tumorigenic fatty acid supply, induction of apoptosis.Aggressive breast, ovarian, and melanoma cancers. mdpi.comnih.govacs.org
Anxiety DisordersEnhanced 2-AG signaling in brain regions associated with fear and anxiety.Generalized Anxiety Disorder. researchgate.net

Strategies for Addressing and Overcoming Mechanisms of Drug Resistance

The development of drug resistance is a major challenge in pharmacotherapy, particularly in oncology and infectious diseases. nih.govmdpi.com For future drugs derived from the pyrido[4,3-b] nih.govmdpi.comoxazine scaffold, it is crucial to anticipate and develop strategies to overcome potential resistance mechanisms.

One key concern with MAGL inhibitors is the development of tolerance and functional antagonism. Chronic inhibition of MAGL leads to sustained high levels of 2-AG, which can cause the desensitization and downregulation of CB1 receptors. nih.gov This can result in a loss of therapeutic efficacy over time.

Potential mechanisms of resistance could also include:

Target Modification: Mutations in the MAGL gene could alter the drug-binding site, reducing the inhibitor's potency. acs.org

Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein, could actively transport the drug out of the cell, lowering its intracellular concentration. tandfonline.com

Metabolic Alterations: Cancer cells or pathogens could develop alternative pathways for synthesizing essential fatty acids, bypassing the effects of MAGL inhibition. nih.gov

Strategies to mitigate these resistance mechanisms include:

Development of Reversible Inhibitors: Unlike irreversible inhibitors that permanently disable the enzyme, reversible inhibitors allow for the physiological regulation of MAGL activity to be restored, which may prevent the chronic CB1 receptor desensitization. acs.org

Combination Therapy: Combining a pyrido[4,3-b] nih.govmdpi.comoxazine-based drug with an agent that has a different mechanism of action could create a synergistic effect and reduce the likelihood of resistance emerging. nih.gov

Targeting Downstream Pathways: Developing drugs that target downstream effectors of the pathways modulated by MAGL could provide an alternative therapeutic approach if resistance to direct MAGL inhibition occurs.

Integration of Artificial Intelligence and Machine Learning in Pyrido[4,3-b]nih.govmdpi.comoxazine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering the potential to significantly reduce the time and cost of developing new medicines. mdpi.comnih.govnih.gov For the pyrido[4,3-b] nih.govmdpi.comoxazine scaffold, AI and ML can be applied at multiple stages of the discovery pipeline.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which the pyrido[4,3-b] nih.govmdpi.comoxazine scaffold might be suitable. sciety.org

De Novo Drug Design: Generative AI models can design novel molecules based on the pyrido[4,3-b] nih.govmdpi.comoxazine core with optimized properties for a specific target. nih.gov These models can explore a vast chemical space to propose structures with high predicted activity and favorable drug-like properties.

Virtual Screening: ML models can be trained to predict the binding affinity of large libraries of virtual compounds to a target protein, such as MAGL. mdpi.comnih.gov This allows for the rapid and cost-effective identification of promising hit compounds for further experimental testing.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in drug development. AI models can predict these properties with increasing accuracy, helping to identify compounds with a higher probability of success in clinical trials. nih.gov

AI/ML ApplicationDescriptionImpact on Pyrido[4,3-b] nih.govmdpi.comoxazine Discovery
Target IdentificationAnalysis of genomic, proteomic, and clinical data to identify novel drug targets. sciety.orgExpands the potential therapeutic applications of the scaffold beyond known targets.
Virtual High-Throughput ScreeningRapidly screening millions of virtual compounds for predicted activity against a target. mdpi.comnih.govAccelerates the identification of hit compounds for lead optimization.
De Novo DesignGenerating novel molecular structures with desired properties using generative models. nih.govCreates optimized pyrido[4,3-b] nih.govmdpi.comoxazine derivatives with enhanced potency and selectivity.
ADMET/Physicochemical Property PredictionPredicting drug-like properties to de-risk candidates early in the pipeline. mdpi.comnih.govIncreases the success rate of candidates entering preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine and its derivatives?

  • Methodological Answer : Derivatives of this scaffold are synthesized via multi-step reactions, including:

  • Mitsunobu reactions to introduce substituents (e.g., [1,2,4]triazolo[4,3-b]pyridazine moieties) .
  • Cross-coupling reactions (e.g., using palladium catalysts and arylboronic acids) for functionalization .
  • Reductive cyclization with reagents like sodium and titanium trichloride to form the oxazine core .
  • Hydrogenation for enantioselective synthesis of dihydro derivatives .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

  • Methodological Answer : The SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallographic refinement. Key steps include:

  • Data collection with high-resolution detectors.
  • Structure solution via direct methods (SHELXS) and refinement (SHELXL) to resolve bond lengths, angles, and torsional strain in the fused pyrido-oxazine ring .

Advanced Research Questions

Q. How do structural modifications (e.g., bromination or methylation) influence the compound’s bioactivity?

  • Methodological Answer :

  • Bromination (e.g., at the 6-position) enhances electrophilicity, enabling nucleophilic substitution for downstream functionalization .
  • Methylation at the 2- and 4-positions alters steric hindrance, impacting binding to targets like thrombin or endothelial cell receptors .
  • Substituent replacement (e.g., benzamidine → triazolopyridazine) can abolish thrombin inhibition but introduce antiproliferative effects, requiring SAR studies to balance activity .

Q. How can researchers resolve contradictions in bioactivity data between closely related derivatives?

  • Methodological Answer :

  • Perform dose-response assays to validate activity thresholds (e.g., IC50 values for antiproliferative effects) .
  • Use molecular docking simulations to compare binding modes of active vs. inactive derivatives (e.g., loss of hydrogen bonding in triazolopyridazine derivatives) .
  • Analyze metabolic stability via liver microsome assays to rule out pharmacokinetic discrepancies .

Q. What experimental strategies are used to study conformational dynamics in solution?

  • Methodological Answer :

  • Dynamic NMR spectroscopy monitors ring puckering and chair-to-boat transitions in the oxazine moiety .
  • Density Functional Theory (DFT) calculations predict energy barriers for interconversion between conformers .
  • Circular Dichroism (CD) probes enantiomeric purity in chiral derivatives .

Q. How can crystallographic data be leveraged to improve synthetic yields?

  • Methodological Answer :

  • Analyze crystal packing interactions (e.g., hydrogen bonds, π-stacking) to design derivatives with improved solubility and crystallization propensity .
  • Use twinning detection (SHELXL) to optimize recrystallization solvents and conditions for high-purity batches .

Data Contradiction Analysis

Q. Why do some derivatives exhibit antiproliferative activity but lack thrombin inhibition?

  • Methodological Answer :

  • Mechanistic divergence : Antiproliferative effects (e.g., in ester derivatives) may arise from AMPK phosphorylation or NF-κB inhibition, independent of thrombin’s serine protease activity .
  • Structural evidence : Loss of key hydrogen bonds (e.g., between benzamidine and thrombin’s S1 pocket) explains reduced affinity in triazolopyridazine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.